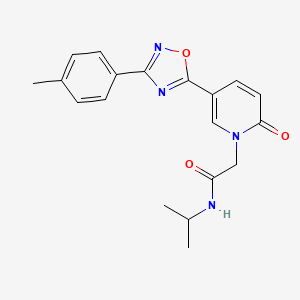
N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12(2)20-16(24)11-23-10-15(8-9-17(23)25)19-21-18(22-26-19)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEJBRQYIWVMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on key analogs reported in recent literature, emphasizing structural variations, physicochemical properties, and biological relevance. Data are derived from synthetic protocols, spectroscopic characterization, and activity studies .
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
11ak (pyridin-3-yl substituent) exhibits a lower molecular weight (409.2) and melting point (121.5–123.7°C), suggesting reduced crystallinity compared to bulkier analogs .
Isomer Ratios and Stability :
- Compounds like 11g and 11i exhibit isomer ratios (4:1 and 3:1, respectively) in their ¹H NMR spectra, likely due to restricted rotation around the amide bond. The target compound’s isomerism remains unreported but may follow similar trends .
Purity and Synthetic Yield :
- 11ap demonstrates exceptional purity (99.3%) and high synthetic yield (87%), indicating optimized reaction conditions for p-tolyl-containing derivatives .
Key Findings:
- Chlorophenyl vs. p-Tolyl : 11i (4-chlorophenyl) shows weaker activity (IC50 = 8.7 nM) than 11ap (IC50 = 6.2 nM), suggesting that electron-donating groups (e.g., p-tolyl) enhance proteasome binding .
- Heteroaromatic Substitutions : Pyridinyl/pyrimidinyl substituents (e.g., 11ak , 11al ) exhibit moderate activity (IC50 ~10–20 nM), likely due to π-π stacking interactions with proteasome active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


